![molecular formula C18H19N3O3S B2392913 N-fenilacetamida de 2-(3-butil-2,4-dioxo-3,4-dihidrotieno[3,2-d]pirimidin-1(2H)-il) CAS No. 1252910-19-2](/img/structure/B2392913.png)
N-fenilacetamida de 2-(3-butil-2,4-dioxo-3,4-dihidrotieno[3,2-d]pirimidin-1(2H)-il)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Aplicaciones Científicas De Investigación
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of a suitable thieno derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the butyl group: The butyl group is introduced via alkylation reactions using butyl halides in the presence of a strong base.
Formation of the acetamide linkage: This step involves the reaction of the intermediate with phenylacetic acid or its derivatives under dehydrating conditions to form the final acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Halogenated or nitro-substituted derivatives.
Mecanismo De Acción
The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in oxidative stress pathways, such as superoxide dismutase or catalase.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a phenyl group.
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is unique due to its specific combination of a thieno[3,2-d]pyrimidine core with a phenylacetamide linkage, which imparts distinct biological and chemical properties compared to its analogs.
Propiedades
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-2-3-10-20-17(23)16-14(9-11-25-16)21(18(20)24)12-15(22)19-13-7-5-4-6-8-13/h4-9,11H,2-3,10,12H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCQRCMYSLFTFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

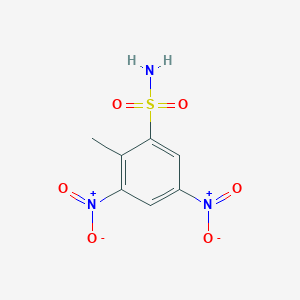
![2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2392834.png)
![N-(3,4-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2392835.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2392836.png)
![5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392838.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinoline-4-carboxylic acid](/img/structure/B2392839.png)
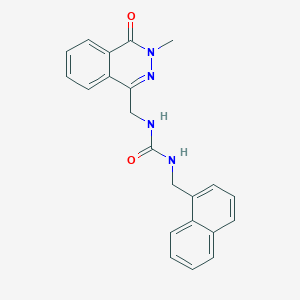
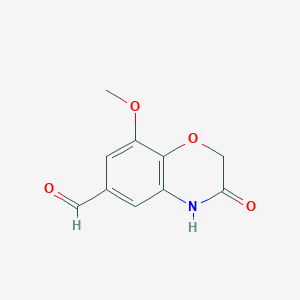
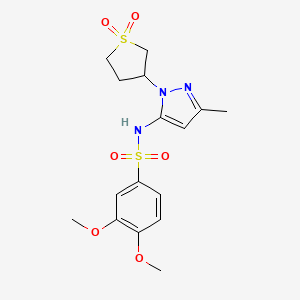
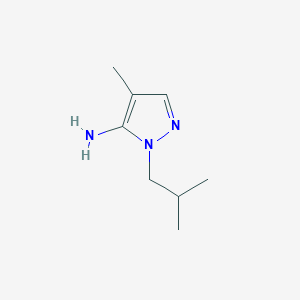
![4-butoxy-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2392851.png)
![7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2392852.png)
![3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2392853.png)
